Navigating the Synthesis and Application of a Key Pharmaceutical Building Block: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Navigating the Synthesis and Application of a Key Pharmaceutical Building Block: 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Understanding the synthesis, properties, and strategic application of key piperidine intermediates is paramount for the efficient development of novel pharmaceuticals. This guide provides a comprehensive technical overview of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate , a versatile building block in modern drug discovery.
A Note on Nomenclature: Initial inquiries for the 5-oxo isomer of this compound revealed a significant disparity in available literature and commercial sources. The vast majority of scientific data pertains to the 4-oxo isomer, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS Number: 161491-24-3) . This guide will focus exclusively on this well-documented and industrially relevant compound.
Core Compound Identification and Physicochemical Properties
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is a functionalized piperidine derivative that serves as a crucial intermediate in organic and medicinal chemistry.[1] Its structure incorporates a piperidine ring with a ketone at the 4-position, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl ester at the 3-position. This unique arrangement of functional groups allows for a wide range of subsequent chemical modifications.[1]
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| CAS Number | 161491-24-3 | [2][3] |
| Molecular Formula | C₁₂H₁₉NO₅ | [2][3] |
| Molecular Weight | 257.28 g/mol | [4] |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate | [4] |
| Synonyms | Methyl N-Boc-4-oxopiperidine-3-carboxylate, 1-Boc-4-oxo-3-piperidine carboxylic acid methyl ester | [5][6] |
| Appearance | White to light yellow powder or crystal | [2] |
| Melting Point | 62 °C | [5] |
| Storage | Inert atmosphere, store in freezer, under -20°C |
Synthesis Pathway and Mechanistic Considerations
The most common and efficient synthesis of 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves the acylation of a protected piperidone precursor. The causality behind this choice lies in the ready availability of the starting materials and the high-yielding nature of the reaction.
The key transformation is a base-mediated carboxymethylation of N-Boc-4-piperidone. This reaction is mechanistically similar to a Claisen condensation, where a strong base is used to generate an enolate from the piperidone, which then acts as a nucleophile.
Field-Proven Experimental Protocol
This protocol is adapted from a method reported in the European Journal of Medicinal Chemistry.[2] The choice of sodium hydride as the base is critical as it is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon of the ketone, driving the reaction forward. Toluene is selected as an appropriate high-boiling, aprotic solvent.
Step-by-Step Methodology:
-
Inert Atmosphere: Suspend 60% sodium hydride (3.5 g, 88 mmol) in anhydrous toluene (50 mL) in a reaction vessel under a nitrogen atmosphere.
-
Scientist's Note: An inert atmosphere is crucial to prevent quenching of the highly reactive sodium hydride by atmospheric moisture.
-
-
Reagent Addition: Slowly add dimethyl carbonate (4.32 g, 48.0 mmol) dropwise to the suspension over 30 minutes.
-
Precursor Addition: Following the addition of a few drops of methanol (to initiate the reaction), add a solution of N-tert-butoxycarbonyl-4-piperidone (4.8 g, 24 mmol) in anhydrous toluene (20 mL) dropwise while maintaining the reaction temperature at 80°C.
-
Reaction: Continue stirring the reaction mixture at 80°C for 3 hours.
-
Work-up:
-
Cool the mixture to 0°C using an ice bath and adjust the pH to 6.0-6.5 with acetic acid.
-
Dilute the cold mixture with water (10 mL) and adjust the pH to 8 with a 5% sodium hydroxide solution.
-
Separate the toluene layer. Extract the aqueous layer with toluene (20 mL).
-
Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Isolation: Dry the resulting product under vacuum to yield 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (approx. 5.0 g, 80% yield) as a solid that can often be used without further purification.[2]
Spectroscopic Characterization
While detailed spectral assignments are often proprietary or found within specific certificates of analysis, the expected NMR data conforms to the compound's structure. Commercial suppliers confirm that the ¹H NMR spectrum is consistent with the assigned structure.[1][7]
Expected ¹H NMR Spectral Features:
-
A singlet corresponding to the nine protons of the tert-butyl group.
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A singlet for the three protons of the methyl ester.
-
A series of multiplets in the aliphatic region corresponding to the protons on the piperidine ring. The proton at the 3-position will appear as a distinct multiplet.
Expected ¹³C NMR Spectral Features:
-
Resonances for the carbonyl carbons of the ketone, the Boc group, and the methyl ester.
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Signals for the quaternary and methyl carbons of the tert-butyl group.
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Resonances for the carbons of the piperidine ring.
Applications in Drug Discovery and Development
The strategic placement of the ketone and ester functionalities, combined with the stable Boc protecting group, makes this compound a highly valuable intermediate for creating complex, substituted piperidine derivatives.[1] Its primary application is as a building block in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1]
Role as a Versatile Synthetic Intermediate
The compound's utility stems from several key structural features:
-
Orthogonal Protection: The Boc and methyl ester groups are "orthogonal," meaning one can be selectively removed without affecting the other, allowing for precise, stepwise modifications.[1]
-
Multiple Reaction Sites: The ketone offers a handle for reductive amination, olefination, or addition reactions, while the ester can be hydrolyzed, reduced, or used in coupling reactions.[1]
-
Chiral Potential: The presence of a stereocenter at the C3 position upon modification makes it a valuable precursor for asymmetric synthesis, which is critical for developing drugs with high specificity and reduced side effects.[1]
Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed. This compound is classified with the following hazard statements:
Table 2: GHS Hazard Information
| Hazard Code | Statement |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Recommended Precautionary Statements: P261, P280, P305+P351+P338.[4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its carefully arranged functional groups provide a robust and flexible platform for the synthesis of complex piperidine-containing molecules. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of next-generation therapeutics.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11276893, 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved December 31, 2025 from [Link].
- Aladdin Biochemical Technology Co., LTD. (2025). Certificate of Analysis for Methyl 1-BOC-4-oxopiperidine-3-carboxylate.
-
Oakwood Chemical (2025). 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved December 31, 2025 from [Link].
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PubChem (2025). 1,1-Dimethylethyl (3R,4S)-4-amino-3-fluoro-1-piperidinecarboxylate. Retrieved December 31, 2025 from [Link].
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ResearchGate (2011). Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. Retrieved December 31, 2025 from [Link].
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Organic Syntheses (2025). 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester. Retrieved December 31, 2025 from [Link].
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Lianhe Aigen Pharma Co., Ltd. (2025). 1-(tert-butyl) 3-methyl 4-oxopiperidine-1,3-dicarboxylate. Retrieved December 31, 2025 from [Link].
- Google Patents (2022). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
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CSIR-NIScPR (2018). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved December 31, 2025 from [Link].
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